Ponatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chronic Myeloid Leukemia (CML) and Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)

Ponatinib is currently approved for the treatment of patients with CML and Ph+ ALL who are resistant or intolerant to other TKIs []. Its efficacy stems from its ability to target the T315I mutation in BCR-ABL, a mutation that confers resistance to other TKIs [].

- CML: Studies have shown that ponatinib achieves deep and durable responses in patients with CML who are resistant to other TKIs, including those with the T315I mutation []. However, due to its significant side effects, its use is limited to patients with advanced disease [].

- Ph+ ALL: Ponatinib has also demonstrated activity in Ph+ ALL, particularly in patients with the T315I mutation []. However, its use is similar to CML, restricted to patients who have failed other treatment options due to safety concerns [].

Other Cancers

Beyond CML and Ph+ ALL, ponatinib is being investigated for its potential in treating other cancers driven by mutations in the kinases it targets. These include:

- Non-small cell lung cancer (NSCLC): Studies have shown promising results for ponatinib in NSCLC patients with specific mutations in EGFR and FGFR. However, further research is needed to confirm its efficacy and safety profile in this setting.

- Glioblastoma multiforme (GBM): Preclinical studies suggest that ponatinib may have antitumor activity in GBM, but its limited blood-brain barrier penetration poses a challenge. Clinical trials are ongoing to evaluate its effectiveness in GBM patients.

- Other cancers: Ponatinib is being explored in various other cancers, including neuroblastoma, acute myeloid leukemia (AML), and gastrointestinal stromal tumors (GIST). However, these are early-stage investigations, and more research is needed to determine its potential in these settings.

Mechanisms of Action and Resistance Development

Understanding how ponatinib works and how resistance develops is crucial for optimizing its use and developing new treatment strategies. Research efforts are focused on:

- Understanding the specific mechanisms by which ponatinib inhibits different kinases.

- Identifying the genetic and biochemical factors that contribute to resistance development.

- Developing strategies to overcome resistance, such as combining ponatinib with other drugs or using modified versions of the drug.

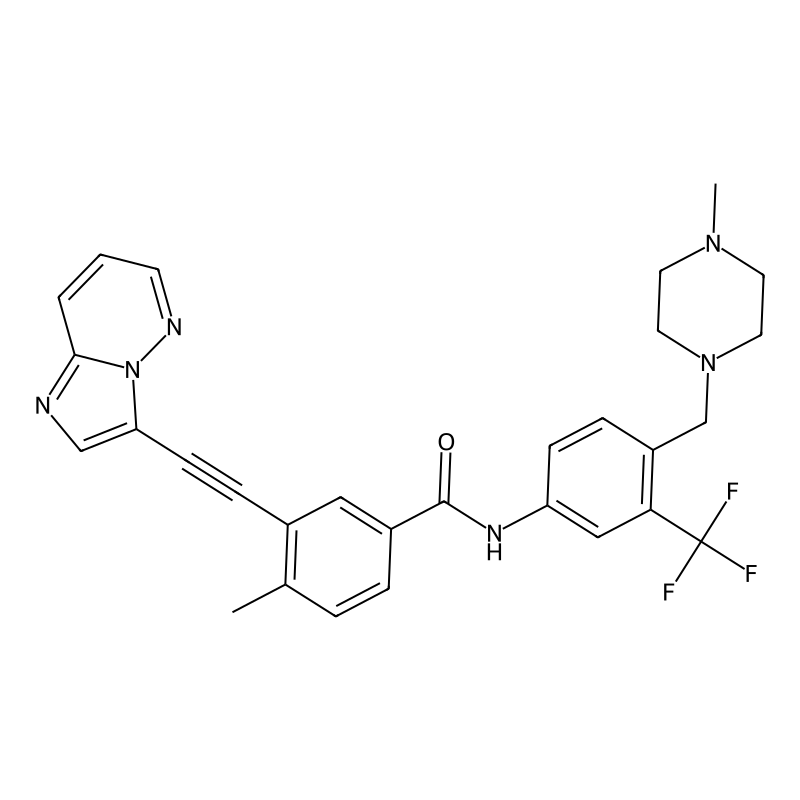

Ponatinib is a potent third-generation tyrosine kinase inhibitor primarily designed to target the BCR-ABL tyrosine kinase, which is a key factor in the development of chronic myeloid leukemia and Philadelphia-positive acute lymphoblastic leukemia. Its unique ability to inhibit both the native BCR-ABL protein and its T315I mutant form distinguishes it from earlier tyrosine kinase inhibitors, making it particularly effective in cases where other treatments have failed . The compound's chemical formula is C29H27F3N6O, with a molecular weight of approximately 532.56 g/mol .

Ponatinib acts by competitively binding to the ATP-binding pocket of the BCR-ABL protein. This binding disrupts the protein's ability to transfer phosphate groups, a critical step in uncontrolled cell growth observed in CML and Ph+ ALL []. Importantly, Ponatinib exhibits activity against a broader spectrum of BCR-ABL mutations compared to other TKIs, making it a valuable option for patients who have developed resistance to earlier treatments [].

Ponatinib's effectiveness comes with a significant safety profile. The most concerning side effects include:

- Vascular occlusive events: Ponatinib can increase the risk of blood vessel narrowing and blockage, leading to heart attack, stroke, and peripheral artery disease [].

- Hepatotoxicity: Liver damage can occur, requiring close monitoring of liver function tests [].

- Skin reactions: Rash, acne, and hair loss are common [].

Example Synthesis Steps:- Formation of Purine Derivatives: Start with a purine base, modifying it with various substituents.

- Trifluoromethylation: Introduce trifluoromethyl groups to enhance binding affinity.

- Final Coupling Reactions: Combine different moieties through coupling reactions to yield ponatinib.

Ponatinib exhibits high potency against various tyrosine kinases, with an IC50 value of around 0.37 nM against BCR-ABL . It has shown effectiveness in treating chronic myeloid leukemia, especially in patients harboring the T315I mutation, which confers resistance to other therapies. Clinical studies have demonstrated that ponatinib can lead to significant cytogenetic responses in patients previously resistant to other treatments .

Ponatinib is primarily used in oncology for treating chronic myeloid leukemia and Philadelphia-positive acute lymphoblastic leukemia, particularly in patients who have developed resistance to other treatments due to mutations in the BCR-ABL gene . It is also being investigated for its potential use in other malignancies where tyrosine kinases play a critical role.

Recent studies have explored ponatinib's interactions with double-stranded DNA (dsDNA). Electrochemical methods revealed that ponatinib interacts preferentially with guanine residues within dsDNA, suggesting potential implications for its effects on DNA integrity and cellular mechanisms . The studies indicate that while ponatinib binds to nucleobases, it does not intercalate but rather binds within the major groove of DNA, which may lead to DNA damage under certain conditions .

Ponatinib belongs to a class of medications known as tyrosine kinase inhibitors. Below is a comparison with similar compounds:

| Compound Name | Target Kinase | Unique Features |

|---|---|---|

| Imatinib | BCR-ABL | First-generation inhibitor; less effective against mutations like T315I. |

| Dasatinib | BCR-ABL, Src kinases | Second-generation inhibitor; effective against some mutations but not T315I. |

| Nilotinib | BCR-ABL | Second-generation inhibitor; less effective against T315I compared to ponatinib. |

| Bosutinib | BCR-ABL | Targets multiple kinases; has some activity against T315I but less potent than ponatinib. |

Ponatinib's ability to effectively inhibit the T315I mutant form makes it unique among these compounds, providing a critical option for patients who do not respond to other therapies .

Scaffold Design Strategies for Overcoming Mutation-Mediated Resistance

The development of ponatinib represents a paradigm shift in kinase inhibitor design, specifically engineered to overcome mutation-mediated resistance that renders first and second-generation tyrosine kinase inhibitors ineffective [1] [8]. The compound was developed using a computational and structure-based drug design platform that targeted both native breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 tyrosine kinase and isoforms carrying mutations responsible for resistance to existing therapies [11] [12].

The central scaffold design strategy of ponatinib centers on its unique imidazo[1,2-b]pyridazine core structure, which represents a significant departure from the purine-based scaffolds utilized in earlier generation inhibitors [8] [17]. This six-five fused ring system was specifically optimized to improve binding affinity, lipophilicity, and overall oral bioavailability while maintaining critical interactions within the adenosine triphosphate-binding pocket of the kinase domain [8] [17]. The imidazole moiety forms hydrogen bonds with the hinge region of the enzyme pocket, while the pyridazine ring interacts hydrophobically with specific residues including Phe382 of the aspartate-phenylalanine-glycine region and Tyr253 in the phosphate-binding loop [8].

A defining characteristic of ponatinib's scaffold design is the incorporation of a carbon-carbon triple bond linkage that protrudes from the core structure [11] [12]. This ethynyl linker was strategically designed to allow minimal steric hindrance caused by the presence of the large isoleucine residue in the threonine 315 to isoleucine mutant, which represents the most challenging gatekeeper mutation conferring resistance to all other approved tyrosine kinase inhibitors [8] [11]. Structure-activity relationship analysis reveals that this ethynyl linkage plays an essential role in contributing to inhibitory activity against the threonine 315 to isoleucine mutation, as modifications to this linker result in profound impacts on both kinase and cellular potency [3].

The scaffold design also incorporates strategic placement of functional groups to maximize binding interactions across multiple kinase conformations [13]. Ponatinib binds to kinases in the aspartate-phenylalanine-glycine-out conformation, which allows the compound to distribute binding energy over a wide range of amino acid residues in the active site [5] [9]. This extensive network of optimized molecular contacts leads to high potency and renders binding less susceptible to disruption by single point mutations [13].

Critical Molecular Interactions in the ATP-Binding Pocket

The molecular interactions between ponatinib and the adenosine triphosphate-binding pocket have been extensively characterized through crystallographic and molecular dynamics studies, revealing a sophisticated network of contacts that enable pan-kinase inhibition [5] [9] [13]. The binding mode demonstrates how ponatinib simultaneously occupies three distinct pockets within the kinase structure: the adenosine triphosphate pocket, the selectivity pocket, and the aspartate-phenylalanine-glycine pocket [21].

| Interaction Type | Ponatinib Moiety | Protein Residue | Contribution |

|---|---|---|---|

| Hydrogen Bond | Imidazo[1,2b]pyridazine N1 | Met318 backbone NH | Hinge binding |

| Hydrogen Bond | Amide carbonyl | Asp381 backbone NH | DFG motif interaction |

| Hydrogen Bond | Amide NH | Glu286 side chain | αC-helix stabilization |

| Hydrophobic Contact | Trifluoromethyl group | Leu298, Leu354 | Hydrophobic stabilization |

| Hydrophobic Contact | Ethynyl linker | Thr315 (gatekeeper) | Gatekeeper bypass |

| Van der Waals | Imidazo[1,2b]pyridazine | Phe382, Phe317 | Aromatic stacking |

| Electrostatic | Amide group | Various charged residues | Electrostatic stabilization |

| Hydrophobic Contact | Phenyl ring A | Hydrophobic pocket | Shape complementarity |

The hinge region interactions are mediated primarily through the imidazo[1,2-b]pyridazine scaffold, where the N1 nitrogen forms a single hydrogen bond with the backbone nitrogen of Met318 [5] [14]. This interaction remains constant throughout molecular dynamics simulations for both native and mutant kinase complexes, providing a stable anchor point for the inhibitor [5] [9]. The five-membered aromatic ring of the template forms this critical hydrogen bond with the hinge, while both rings of the template make numerous van der Waals contacts with residues in the binding pocket [3].

The amide linker between ring A and ring B of ponatinib forms two crucial hydrogen bonds within the kinase adenosine triphosphate binding site [5]. The carbonyl group of the amide linker forms a hydrogen bond with the main chain nitrogen of Asp381 from the aspartate-phenylalanine-glycine motif, while the nitrogen of the amide forms a hydrogen bond with the side chain of Glu286 on the αC-helix [5] [9]. These hydrogen bonds exchange with other hydrogen bonding interactions during molecular dynamics simulations, contributing to the dynamic stability of the complex [5].

The ethynyl linker represents a critical structural element that enables interaction with the gatekeeper residue [3] [13]. Molecular dynamics simulations reveal that Thr315 is in close contact with the acetylene link of ponatinib, and the imidazo[1,2-b]pyridazine ring occupies a hydrophobic cavity enclosed by Leu248, Tyr253, Phe382, Phe317, and Leu370 [9]. Among these residues, Leu370 makes stable carbon-hydrogen-π interactions with the imidazo[1,2-b]pyridazine ring, contributing to the stability of both native and mutant complexes [9].

The trifluoromethyl-substituted piperazine moiety provides additional hydrophobic stabilization through close contacts with the hydrophobic side chains of Leu298 and Leu354 [9]. Energy contribution analysis reveals that these interactions remain stable throughout molecular dynamics simulations across all mutations, with Leu298 maintaining consistent interactions while Leu354 experiences increased van der Waals interactions with specific mutations such as glutamic acid 255 to lysine and threonine 315 to alanine [9].

Structure-Activity Relationships (SAR) in Multi-Kinase Inhibition

The structure-activity relationships of ponatinib have been systematically investigated through the synthesis and evaluation of numerous analogs, revealing specific structural requirements for multi-kinase inhibition and selectivity [3] [6] [20]. These studies demonstrate that virtually all components of ponatinib play essential roles in its broad kinase inhibitory activity, particularly against the challenging threonine 315 to isoleucine mutation [3] [13].

| Kinase | IC50 (nM) | Reference |

|---|---|---|

| ABL (native) | 0.4 | [24] |

| ABL (T315I) | 2.0 | [24] |

| ABL (E255K) | 14 | [4] |

| ABL (E255V) | 36 | [4] |

| ABL (Y253F) | 0.3 | [24] |

| ABL (H396P) | 0.3 | [24] |

| ABL (M351T) | 0.3 | [24] |

| ABL (Q252H) | 0.4 | [24] |

| FLT3 | 0.3-2 | [11] |

| c-KIT | 8-20 | [11] |

| FGFR1 | 2.2 | [11] |

| FGFR2 | 2.2 | [14] |

| VEGFR2 | 1.5 | [11] |

| PDGFR | 1.1 | [11] |

| c-SRC | 5.4 | [11] |

| RET | 25.8 | [11] |

The ethynyl linker has emerged as the most critical structural element for maintaining activity against resistant mutations [3]. Compounds with reduced forms of this linker, such as those containing carbon-carbon double bonds or single bonds, lose approximately ten-fold activity in threonine 315 to isoleucine kinase assays and more than twenty-fold activity in cellular assays [3]. This dramatic reduction in potency suggests that the rigidity of the acetylene linkage in ponatinib promotes an extended conformation of the unbound inhibitor, favoring the aspartate-phenylalanine-glycine-out binding mode, while more flexible analogs adopt folded conformations in the unbound state [3].

The amide linkage orientation also significantly impacts activity profiles [3]. An analog with a reversed amide orientation displays similar mutant kinase activity but exhibits significant loss of potency in cellular assays [3]. This compound likely makes similar amide-protein hydrogen bonds as ponatinib based on crystallographic analysis, but the reason for cellular potency loss remains unclear from available structural information [3].

Modifications to the central phenyl ring (Ring A) have revealed important insights into kinase selectivity mechanisms [20]. Removal of the methyl group from this ring results in reduced activity across all tested kinases, indicating that this substituent contributes positively to hydrophobic interactions in the binding pocket [20]. More remarkably, incorporation of bulkier substituents such as isopropyl, tert-butyl, or cyclobutyl groups leads to an unexpected selectivity profile, with these analogs showing preferential inhibition of receptor-interacting protein kinase 1 compared to other kinases [20].

The structure-activity relationships also extend to the terminal aromatic ring system, where modifications have been explored to target the hydrophobic cavity in the deep region of the kinase arising from movement of the aspartate-phenylalanine-glycine triad [23]. The trifluoromethyl-substituted piperazine represents an optimized substituent that provides both hydrophobic stabilization and appropriate molecular geometry for multi-kinase binding [9].

Analysis of binding free energies using molecular dynamics simulations reveals that ponatinib maintains remarkably consistent binding affinities across native and mutant kinase forms, with calculated solvation interaction energy values ranging from negative 10.03 to negative 10.67 kilocalories per mole [5] [9]. This narrow range corresponds with the observed narrow range of inhibitory concentration 50 values from 0.5 to 36 nanomolar for native and mutant breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 kinase inhibition [5] [9].

The conformational dynamics of ponatinib-kinase domain complexes reveal intricate molecular mechanisms underlying the compound's broad-spectrum inhibitory activity against BCR-ABL1 variants. Molecular dynamics simulations extending over 25 nanoseconds demonstrate that ponatinib binds to the ABL kinase domain in the inactive DFG-out conformation, establishing an extensive network of optimized molecular contacts that distribute binding energy across multiple regions of the active site [1] [2] [3].

Structural Flexibility and Regional Dynamics

The kinase domain exhibits distinct patterns of conformational flexibility upon ponatinib binding. The most dynamic regions include the phosphate-binding loop (P-loop), beta-3 strand, beta-5 strand, and alpha-C helix, which collectively contribute to the inhibitor's binding mechanism [1]. These fluctuations are particularly pronounced in residues from the P-loop, including Leu248, Tyr253, and Glu255, which undergo significant conformational changes to accommodate the inhibitor while maintaining critical interactions [1] [4].

Notably, certain residues demonstrate remarkable conformational stability across mutation variants. Met244, Lys245, Gln252, Gly254, Leu370, and Leu298 do not undergo substantial conformational changes due to mutations, providing anchor points for consistent inhibitor binding [1]. This structural stability contributes to ponatinib's pan-mutational efficacy by maintaining core binding interactions even when peripheral regions are altered by mutations.

Dynamic Response to Mutations

The conformational response to specific mutations reveals the molecular basis for differential inhibitor sensitivity. The T315I gatekeeper mutation, which confers resistance to first- and second-generation tyrosine kinase inhibitors, is accommodated through the unique ethynyl linker design of ponatinib [2] [5]. This carbon-carbon triple bond provides a narrow, linear profile that allows the inhibitor to maintain binding affinity despite the increased steric bulk of isoleucine at position 315 [6] [5].

Compound mutations, particularly those involving T315I paired with additional key positions, induce more dramatic conformational changes. The E255V/T315I compound mutant demonstrates re-orientation of both the P-loop and alpha-C helix to accommodate the hydrophobic valine side chain at position 255 [7]. These adjustments force critical residues including Leu248 and Ile315 into the ponatinib binding site, repositioning Met290, Phe359, and Asp381, ultimately narrowing the channel that normally accommodates the inhibitor [7].

Allosteric Modulation of P-Loop and αC-Helix Configurations

The allosteric modulation of P-loop and alpha-C helix configurations represents a fundamental mechanism through which ponatinib achieves its inhibitory effects. These structural elements undergo coordinated conformational changes that stabilize the inactive kinase state and optimize inhibitor binding affinity [7] [8].

P-Loop Conformational Modulation

The P-loop, spanning residues 242-255 in BCR-ABL1, adopts a distinctive cage-like structure in the ponatinib-bound complex that differs significantly from its conformation in other tyrosine kinase inhibitor complexes [9]. This specialized conformation is stabilized through hydrogen bonding between Tyr253 and Asn322, contributing to both the structural integrity of the binding pocket and the specificity of inhibitor recognition [9].

Ponatinib binding induces conformational shifts in the P-loop that affect multiple residues simultaneously. Leu248 experiences repositioning that optimizes van der Waals interactions with the inhibitor, while Gly250 provides the flexibility necessary for the P-loop to adopt its optimal binding conformation [1]. The E255 residue, when mutated to valine or lysine, disrupts the electrostatic environment of the P-loop, leading to measurable changes in binding affinity as reflected in IC50 values ranging from 14 nM for E255K to 55.6 nM for E255V [7].

Alpha-C Helix Dynamics and Salt Bridge Networks

The alpha-C helix plays a critical role in maintaining the inactive conformation of the kinase through formation of specific salt bridge networks. The most important of these is the K271-E286 salt bridge, which stabilizes the DFG-out conformation essential for ponatinib binding [7]. Disruption of this salt bridge, as observed in compound mutants like Y253H/E255V, leads to repositioning of multiple residues including Leu248, Lys271, Glu286, and Arg362 [7].

Glu286, located on the alpha-C helix, demonstrates variable electrostatic interactions across different mutation variants, with free energy contributions ranging from -4.95 to -6.71 kcal/mol [1]. This variability reflects the dynamic nature of the alpha-C helix and its sensitivity to mutations throughout the kinase domain. The helix undergoes flexibility changes that can either accommodate or resist inhibitor binding, depending on the specific mutational context.

Cooperative Allosteric Effects

The P-loop and alpha-C helix exhibit cooperative allosteric effects that extend beyond their immediate binding contributions. Mutations in one region can induce compensatory changes in the other, creating a network of structural communication that determines overall binding affinity [1]. For example, P-loop mutations such as Y253H and E255V can affect alpha-C helix positioning through long-range electrostatic interactions, ultimately influencing the orientation of Phe382 in the DFG motif [7].

This cooperative behavior is particularly evident in the context of compound mutations, where multiple perturbations create cumulative effects that can overwhelm the inhibitor's binding capacity. The loss of individual stabilizing interactions, while potentially tolerable in isolation, becomes problematic when combined with additional destabilizing mutations [7].

Thermodynamic Profiling of Binding Affinity Across Mutation Variants

The thermodynamic analysis of ponatinib binding reveals remarkable consistency in binding free energies across diverse mutation variants, providing quantitative insight into the compound's pan-mutational efficacy. Solvated interaction energy calculations demonstrate that binding free energies span a narrow range from -10.03 to -10.67 kcal/mol across native and fourteen mutant BCR-ABL1 kinases, correlating with the similarly narrow range of IC50 values from 0.5 to 36 nM observed experimentally [1].

Energetic Components and Their Contributions

The thermodynamic profile of ponatinib binding is dominated by van der Waals interactions, which contribute approximately -69.67 kcal/mol to the binding affinity for native BCR-ABL1 [1]. This substantial energetic contribution reflects the extensive hydrophobic contacts formed between the inhibitor and the kinase domain, including interactions with Phe382, Phe359, Phe317, and Leu370 [1]. The preservation of these interactions across mutation variants explains ponatinib's retained potency against most single mutants.

Electrostatic interactions contribute -6.17 kcal/mol to the native complex, with notable variations observed across mutation variants [1]. The T315I mutation experiences enhanced electrostatic interactions of -4.11 kcal/mol, suggesting that the isoleucine substitution creates favorable electrostatic complementarity that partially compensates for any steric penalties [1]. Conversely, mutations such as E255K show reduced favorable electrostatic interactions, with coulomb contributions of 0.35 kcal/mol, indicating disruption of optimal charge complementarity [1].

Solvation and Entropy Contributions

The reaction field energy, representing solvation effects, contributes approximately 16.21 kcal/mol of unfavorable energy to the binding process [1]. This unfavorable solvation energy reflects the cost of desolvating both the inhibitor and the binding pocket upon complex formation. The consistency of solvation contributions across mutation variants suggests that ponatinib's binding mode does not significantly alter the solvent-accessible surface area changes upon binding.

Cavity energy contributions of -12.16 kcal/mol represent the non-polar component of solvation and the formation of the binding interface [1]. These energetically favorable contributions reflect the optimization of hydrophobic contacts and the exclusion of water from the binding interface. The maintenance of similar cavity energies across mutation variants indicates that ponatinib successfully adapts to structural perturbations without substantial loss of hydrophobic binding surface.

Mutation-Specific Thermodynamic Profiles

Different classes of mutations exhibit characteristic thermodynamic signatures that correlate with their resistance profiles. Gatekeeper mutations, including T315I and T315A, maintain favorable thermodynamic profiles with binding free energies of -10.35 and -10.44 kcal/mol, respectively [1]. The T315A mutation demonstrates slightly more favorable binding than T315I, consistent with the reduced steric bulk of alanine compared to isoleucine.

P-loop mutations show more variable thermodynamic responses. The Y253F mutation exhibits reduced van der Waals interactions (-68.12 kcal/mol) and decreased electrostatic contributions (-5.63 kcal/mol) compared to the native complex [1]. Similarly, the Y253H mutation shows altered electrostatic interactions (-5.77 kcal/mol) and reduced van der Waals energy (-69.66 kcal/mol), reflecting the different chemical properties of histidine compared to tyrosine [1].

Compound Mutation Thermodynamics

Compound mutations represent the most challenging thermodynamic scenario for ponatinib binding. The E255V/T315I compound mutant exhibits an IC50 of 659.5 nM, representing an 11.9-fold increase over the E255V single mutant and a 22.7-fold increase over T315I alone [7]. This dramatic loss of affinity reflects the cumulative thermodynamic penalties associated with accommodating multiple structural perturbations simultaneously.

The thermodynamic basis for compound mutation resistance involves the disruption of multiple energetic contributions. Conformational rearrangements required to accommodate both mutations create unfavorable entropy costs, while the repositioning of key binding residues reduces favorable van der Waals and electrostatic interactions [7]. The narrowing of the binding channel, as observed in molecular dynamics simulations, further compromises the thermodynamic favorability of complex formation.

Correlation with Clinical Outcomes

The thermodynamic profiling data correlate strongly with clinical observations from ponatinib treatment studies. Single mutations with maintained favorable thermodynamic profiles, such as T315I, respond well to ponatinib therapy at standard dosing regimens [7]. Conversely, compound mutations with severely compromised thermodynamic profiles, particularly those exceeding IC50 values of 100 nM, correlate with clinical resistance and treatment failure [7].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

FDA Label

Iclusig is indicated in adult patients withchronic phase, accelerated phase, or blast phase chronic myeloid leukaemia (CML) who are resistant to dasatinib or nilotinib; who are intolerant to dasatinib or nilotinib and for whom subsequent treatment with imatinib is not clinically appropriate; or who have the T315I mutationPhiladelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) who are resistant to dasatinib; who are intolerant to dasatinib and for whom subsequent treatment with imatinib is not clinically appropriate; or who have the T315I mutation. See sections 4. 2 Assessment of cardiovascular status prior to start of therapy and 4. 4 situations where an alternative treatment may be considered.

Treatment of chronic myeloid leukaemia, Treatment of Philadelphia chromosome positive acute lymphoblastic leukaemia

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Iclusig

FDA Approval: Yes

Ponatinib hydrochloride is approved to treat: Acute lymphoblastic leukemia that is Philadelphia chromosome positive and has the T315I mutation.

Chronic myelogenous leukemia that has the T315I mutation.

For these types of leukemia without the T315I mutation, ponatinib hydrochloride is used when other tyrosine kinase inhibitors cannot be used. Ponatinib hydrochloride is being studied in the treatment of other types of cancer.

Therapeutic Uses

Iclusig (ponatinib) is a kinase inhibitor indicated for the: Treatment of adult patients with T315I-positive chronic myeloid leukemia (CML) (chronic phase, accelerated phase, or blast phase) and T315I-positive Philadelphia chromosome positive acute lymphoblastic leukemia (Ph+ALL). /Included in US product label/

Iclusig (ponatinib) is a kinase inhibitor indicated for the: Treatment of adult patients with chronic phase, accelerated phase, or blast phase chronic myeloid leukemia or Ph+ ALL for whom no other tyrosine kinase inhibitor (TKI) therapy is indicated. /Included in US product label/

Pharmacology

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE24 - Ponatini

Mechanism of Action

Ponatinib is a kinase inhibitor. Ponatinib inhibited the in vitro tyrosine kinase activity of ABL and T315I mutant ABL with IC50 concentrations of 0.4 and 2.0 nM, respectively. Ponatinib inhibited the in vitro activity of additional kinases with IC50 concentrations between 0.1 and 20 nM, including members of the VEGFR, PDGFR, FGFR, EPH receptors and SRC families of kinases, and KIT, RET, TIE2, and FLT3. Ponatinib inhibited the in vitro viability of cells expressing native or mutant BCR-ABL, including T315I. In mice, treatment with ponatinib reduced the size of tumors expressing native or T315I mutant BCR-ABL when compared to controls.

Gain-of-function mutations of membrane receptor tyrosine kinase KIT especially gate-keeper D816V point mutation in KIT render kinase auto-activation, disease progression, and poor prognosis. D816V KIT is found in -80% of the patients of systemic mastocytosis (SM), and is resistant to the first and the second generations of tyrosine kinase inhibitors (TKIs). The purpose of this investigation was aimed at exploring whether ponatinib (AP24534), a novel effective TKI against T315I Bcr-Abl was active against D816V KIT. /The researchers/ discovered that ponatinib abrogated the phosphorylation of KIT harboring either V560G (sensitive to imatinib) or D816V mutation (resistant to imatinib) and the downstream signaling transduction. Ponatinib inhibited the growth of D816V KIT expressing cells in culture and nude mouse xenografted tumor. Ponatinib triggered apoptosis by inducing the release of cytochrome c and AIF, downregulation of Mcl-1. Furthermore, ponatinib abrogated the phosphorylation of beta-catenin at site Y654, suppressed the translocation of beta-catenin, inhibited the transcription and DNA binding of TCF and the expression of its targets (e.g. Axin2, c-Myc, and cyclin D1). Moreover, ponatinib was highly active against xenografted D816V KIT tumors in nude mice and significantly prolonged the survival of mice with aggressive SM or mast cell leukemia by impeding the expansion and infiltration of mast cells with imatinib-resistant D814Y KIT. ...

The BCR-ABL inhibitor imatinib has revolutionized the treatment of chronic myeloid leukemia. However, drug resistance caused by kinase domain mutations has necessitated the development of new mutation-resistant inhibitors, most recently against the T315I gatekeeper residue mutation. Ponatinib (AP24534) inhibits both native and mutant BCR-ABL, including T315I, acting as a pan-BCR-ABL inhibitor. Here, we undertook a combined crystallographic and structure-activity relationship analysis on ponatinib to understand this unique profile. While the ethynyl linker is a key inhibitor functionality that interacts with the gatekeeper, virtually all other components of ponatinib play an essential role in its T315I inhibitory activity. The extensive network of optimized molecular contacts found in the DFG-out binding mode leads to high potency and renders binding less susceptible to disruption by single point mutations. The inhibitory mechanism exemplified by ponatinib may have broad relevance to designing inhibitors against other kinases with mutated gatekeeper residues.

Ponatinib is a novel tyrosine kinase inhibitor with potent activity against BCR-ABL with mutations, including T315I, and also against fms-like tyrosine kinase 3. We tested interactions between ponatinib at pharmacologically relevant concentrations of 50 to 200 nmol/L and the MDR-associated ATP-binding cassette (ABC) proteins ABCB1, ABCC1, and ABCG2. Ponatinib enhanced uptake of substrates of ABCG2 and ABCB1, but not ABCC1, in cells overexpressing these proteins, with a greater effect on ABCG2 than on ABCB1. Ponatinib potently inhibited [(125)I]-IAAP binding to ABCG2 and ABCB1, indicating binding to their drug substrate sites, with IC(50) values of 0.04 and 0.63 umol/L, respectively. Ponatinib stimulated ABCG2 ATPase activity in a concentration-dependent manner and stimulated ABCB1 ATPase activity at low concentrations, consistent with it being a substrate of both proteins at pharmacologically relevant concentrations. The ponatinib IC(50) values of BCR-ABL-expressing K562 cells transfected with ABCB1 and ABCG2 were approximately the same as and 2-fold higher than that of K562, respectively, consistent with ponatinib being a substrate of both proteins, but inhibiting its own transport, and resistance was also attenuated to a small degree by ponatinib-induced downregulation of ABCB1 and ABCG2 cell-surface expression on resistant K562 cells. Ponatinib at pharmacologically relevant concentrations produced synergistic cytotoxicity with ABCB1 and ABCG2 substrate chemotherapy drugs and enhanced apoptosis induced by these drugs, including daunorubicin, mitoxantrone, topotecan, and flavopiridol, in cells overexpressing these transport proteins. Combinations of ponatinib and chemotherapy drugs warrant further testing.

KEGG Target based Classification of Drugs

Non-receptor tyrosine kinases

ABL family

BCR-ABL [HSA:25] [KO:K06619]

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Ponatinib is mainly eliminated via feces. Following a single oral dose of [14C]-labeled ponatinib, approximately 87% of the radioactive dose is recovered in the feces and approximately 5% in the urine.

After oral administration of 45 mg ponatinib once daily for 28 days in cancer patients, the steady state volume of distribution is 1223 L. Ponatinib is a weak substrate for P-gp and ABCG2.

Ponatinib is greater than 99% bound to plasma proteins in vitro. The geometric mean (CV%) apparent steady state volume of distribution is 1223 liters (102%) following oral administration of Iclusig 45 mg once daily for 28 days in patients with cancer. Ponatinib is a weak substrate for both P-gp and ABCG2 [also known as BCRP] in vitro. Ponatinib is not a substrate for organic anion transporting polypeptides (OATP1B1, OATP1B3) and organic cation transporter 1 (OCT1) in vitro.

Exposure increased by approximately 90% (median) (range: 20% to 440%) between the first dose and presumed steady state. Ponatinib is mainly eliminated via feces. Following a single oral dose of (14)C-labeled ponatinib, approximately 87% of the radioactive dose is recovered in the feces and approximately 5% in the urine.

The absolute bioavailability of ponatinib is unknown. Peak concentrations of ponatinib are observed within 6 hours after Iclusig oral administration. Following ingestion of either a high-fat or low-fat meal by 22 healthy volunteers, plasma ponatinib exposures (AUC and Cmax) were not different when compared to fasting conditions. The aqueous solubility of ponatinib is pH dependent, with higher pH resulting in lower solubility.

Ponatinib was equally distributed into RBCs and plasma, and did not show preferential partitioning into red blood cells in mouse, rat, monkey, or human blood. Drug derived radioactivity was found in the brain, the Tmax being 48 hours.

For more Absorption, Distribution and Excretion (Complete) data for Ponatinib (6 total), please visit the HSDB record page.

Metabolism Metabolites

In vivo, ponatinib was hydrolysed by non-specific esterases or amidases at the amide bond to an acid and aniline. AP24600 was the major metabolite in rat and human plasma but was a trace level metabolite in monkey plasma. In rat, monkey and human plasma, the amide hydrolysis metabolite AP24600 was 263%, < 1% and 58.4% of the ponatinib levels. In rats, the metabolism of ponatinib was mainly to the N-desmethyl metabolite AP24567, which was excreted in feces, and AP24600 (and its downstream metabolites) which was excreted in urine. In monkey feces drug-related radioactivity was present mostly as the parent compound or as N-desmethyl ponatinib (M42), hydroxy ponatinib (M31), a double lactam at piperazine moiety (M35) and N-oxide ponatinib (M36). In human feces, ponatinib accounted for 23.7% of the radioactivity and there was extensive metabolism of ponatinib. Other metabolites identified in human feces were hydroxy ponatinib, N-desmethyl ponatinib, and several minor metabolites resulting from two or more modifications.

Associated Chemicals

Wikipedia

Carbomycin

FDA Medication Guides

Ponatinib Hydrochloride

TABLET;ORAL

TAKEDA PHARMS USA

02/15/2022

Drug Warnings

Hepatotoxicity and acute hepatic failure with fatal outcome have been reported in patients receiving ponatinib; liver biopsies predominantly showed hepatocellular necrosis.6 Fulminant hepatic failure resulting in death following 1 week of therapy was reported in one ponatinib-treated patient in the premarketing clinical trial. Elevations in serum aminotransferase (ALT or AST) concentrations were reported in 56% of patients receiving ponatinib in the premarketing clinical trial; median time to onset of these elevations was 46 days.6 Severe hepatotoxicity has been reported in all the disease cohorts; however, fatal cases have only been reported in patients with blast phase chronic myelogenous leukemia (CML) or Philadelphia chromosome-positive (Ph+) acute lymphocytic (lymphoblastic) leukemia (ALL).

Arterial thromboembolic events, sometimes serious or fatal, have been reported in patients receiving ponatinib. Specifically, cardiovascular, cerebrovascular, and peripheral vascular thrombosis, including fatal myocardial infarction and stroke, have occurred during ponatinib therapy. In the premarketing clinical trial, arterial thromboembolic events of any grade were reported in 11% of patients receiving ponatinib. Serious arterial thrombosis occurred in 8% of ponatinib-treated patients, and approximately 4.7% of patients required a revascularization procedure. The most common arterial thromboembolic event was myocardial infarction (MI) or worsening coronary artery disease; approximately half of these patients developed congestive heart failure concurrent with or subsequent to the myocardial ischemic event. Serious cerebrovascular events, including hemorrhagic conversion of the initial ischemic event and stenosis of large arterial vessels of the brain (e.g., carotid, vertebral, middle cerebral artery), have been reported. In the premarketing clinical trial, 3 of 449 ponatinib-treated patients developed digital or distal extremity necrosis; amputation was required in 2 patients with concomitant diabetes mellitus and peripheral arterial disease. Most (88%) patients who experienced a serious arterial thromboembolic event had one or more cardiovascular risk factors (e.g., MI, coronary artery disease, angina, stroke, transient ischemic attack (TIA), hypertension, diabetes mellitus, hyperlipidemia, cigarette smoking). If an arterial thromboembolic event occurs in a patient receiving ponatinib, interruption or discontinuance of therapy may be necessary. Venous thromboembolic events, including deep-vein thrombosis, pulmonary embolism, portal vein thrombosis, and retinal vein thrombosis, also have been reported in patients receiving ponatinib. Dosage modification or discontinuance of ponatinib therapy should be considered in patients who develop serious venous thromboembolism.

Ponatinib may cause fetal harm; the drug has been shown to be embryotoxic and fetotoxic in animals. There are no adequate and well-controlled studies in pregnant women. Pregnancy should be avoided during therapy. If used during pregnancy or if the patient becomes pregnant while receiving ponatinib, the patient should be apprised of the potential fetal hazard.

For more Drug Warnings (Complete) data for Ponatinib (22 total), please visit the HSDB record page.

Biological Half Life

The terminal half-life of ponatinib in plasma after an IV dose was 9.7 hr in the rat and 5.3 hr in the monkey.

The geometric mean (range) terminal elimination half-life of ponatinib was approximately 24 (12 to 66) hours following Iclusig 45 mg oral administration once daily for 28 days in patients with cancer.

Use Classification

Human Drugs -> EU pediatric investigation plans

Interactions

... Ponatinib at pharmacologically relevant concentrations produced synergistic cytotoxicity with ABCB1 and ABCG2 substrate chemotherapy drugs and enhanced apoptosis induced by these drugs, including daunorubicin, mitoxantrone, topotecan, and flavopiridol, in cells overexpressing these transport proteins. ...

Stability Shelf Life

Dates

Krishnamurty et al. Active site profiling reveals coupling between domains in SRC-family kinases. Nature Chemical Biology, doi: 10.1038/nchembio.1118, published online 11 November 2012 http://www.nature.com/naturechemicalbiology